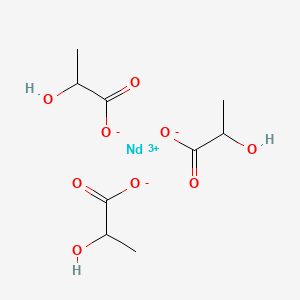
Neodymium lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium lactate is a coordination compound formed by the interaction of neodymium ions (Nd³⁺) with lactate ions (C₃H₅O₃⁻). Neodymium is a rare-earth element, known for its magnetic properties and applications in various high-tech industries. Lactate, on the other hand, is an organic compound derived from lactic acid. The combination of these two forms this compound, which has unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neodymium lactate can be synthesized through the reaction of neodymium salts (such as neodymium chloride or neodymium nitrate) with lactic acid in an aqueous solution. The reaction typically involves dissolving the neodymium salt in water, followed by the addition of lactic acid. The mixture is then stirred and heated to facilitate the formation of this compound. The resulting solution is evaporated to obtain the crystalline form of this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity neodymium salts and lactic acid, with controlled reaction conditions to ensure the purity and consistency of the final product. The solution is often subjected to filtration and purification steps to remove any impurities before crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Neodymium lactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form neodymium oxide (Nd₂O₃).
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions where the lactate ion is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen gas.
Substitution: Various ligands such as halides or other organic acids.
Major Products Formed:
Oxidation: Neodymium oxide (Nd₂O₃).
Reduction: Reduced neodymium compounds.
Substitution: Neodymium halides or other neodymium-organic complexes.
Aplicaciones Científicas De Investigación
Neodymium lactate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of neodymium lactate involves its ability to form stable complexes with various ligands. The lactate ion acts as a chelating agent, binding to the neodymium ion and stabilizing it in solution. This complexation can influence the reactivity and solubility of neodymium, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging .
Comparación Con Compuestos Similares
- Lanthanum lactate
- Cerium lactate
- Praseodymium lactate
- Samarium lactate
- Europium lactate
Comparison: Neodymium lactate is unique among rare-earth lactates due to its specific magnetic properties and stability. While other rare-earth lactates share similar coordination chemistry, this compound’s magnetic properties make it particularly valuable in applications such as high-performance magnets and electronic devices .
Propiedades
Número CAS |
19042-19-4 |
|---|---|
Fórmula molecular |
C9H15NdO9 |
Peso molecular |
411.45 g/mol |
Nombre IUPAC |
2-hydroxypropanoate;neodymium(3+) |
InChI |
InChI=1S/3C3H6O3.Nd/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
Clave InChI |
VXDRYJKQOSTIIC-UHFFFAOYSA-K |
SMILES canónico |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Nd+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


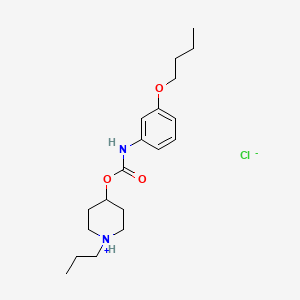
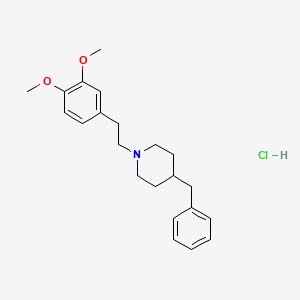
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine](/img/structure/B13735911.png)
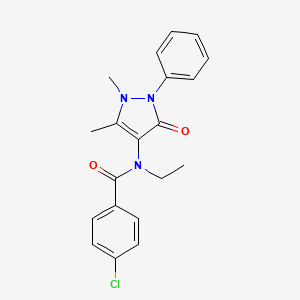


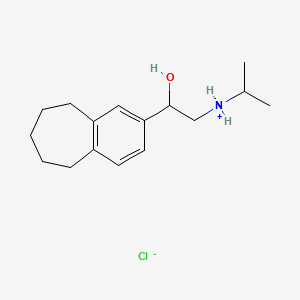
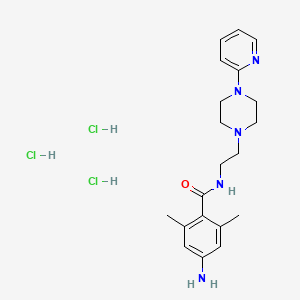


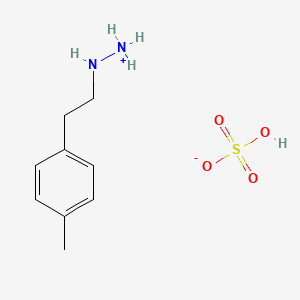

![1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13735972.png)
![(3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide](/img/structure/B13735975.png)
